molecular formula C12H14O2 B15060683 (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15060683
M. Wt: 190.24 g/mol
InChI Key: ROCCQLQIKAVDGO-WDEREUQCSA-N
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Description

(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid (CAS 2227661-18-7) is a chiral cyclopropane derivative of significant interest in organic and medicinal chemistry research. The compound features a strained cyclopropane ring fused with a 2,5-dimethylphenyl group, creating a rigid, three-dimensional scaffold that is valuable for studying conformational restriction and steric effects in molecular design . Its molecular formula is C12H14O2, and it has a molecular weight of 190.24 g/mol . Chiral cyclopropane cores like this one are highly valued in pharmaceutical research for their ability to impart conformational restraint when incorporated into larger molecules, often leading to enhanced biological activity and metabolic stability . The trans configuration of the carboxylic acid and aromatic substituents across the cyclopropane ring provides specific stereochemical properties that are crucial for enantioselective synthesis and for developing receptor-targeted compounds . This compound serves as a key synthetic intermediate and building block for various applications, including the development of enzyme inhibitors, agrochemicals such as pyrethroid-like compounds, and other bioactive molecules . The strained nature of the cyclopropane ring makes it a weak acid, and its metallation can be challenging, thus representing a benchmark for testing the effectiveness of superbasic reagents in synthetic methodology development . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R,2R)-2-(2,5-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-3-4-8(2)9(5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1

InChI Key

ROCCQLQIKAVDGO-WDEREUQCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Esters, amides.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to cyclopropane carboxylic acid derivatives with modifications in aryl substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Functional Group Molecular Weight CAS Number Key Properties
(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid 2,5-dimethylphenyl Carboxylic acid 204.23 (calc.) Not provided High lipophilicity; chiral specificity
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-chlorophenyl Carboxylic acid 196.63 1181230-38-5 Increased electronegativity; moderate bioactivity
trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid 2,6-difluorophenyl Carboxylic acid 198.17 455267-88-6 Enhanced polarity; potential metabolic stability
(−)-Majusculoic acid (1) Brominated alkenyl Carboxylic acid ~330 (est.) Not provided Anti-inflammatory (NO inhibition: 33.68%); non-cytotoxic
trans-2-cyanocyclopropanecarboxylic acid - Cyano + carboxylic acid 111.10 39891-82-2 Electron-withdrawing; altered acidity (pKa)

Stereochemical Influence

The (1R,2R) configuration is shared across multiple analogs (e.g., ).

Research Implications

The comparison underscores the versatility of the cyclopropane-carboxylic acid core. Future studies should prioritize:

  • Pharmacological Profiling : Direct testing of this compound for anti-inflammatory or enzyme-modulating activity.
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis to correlate substituent effects (e.g., halogen vs. methyl) with bioactivity.

Biological Activity

The compound (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid (CAS No. 2227661-18-7) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.1 g/mol
  • PubChem CID : 94240841

Structural Characteristics

The compound features a cyclopropane ring substituted with a carboxylic acid group and a dimethylphenyl moiety, which may influence its interaction with biological targets.

Pharmacological Profile

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit various biological activities, including enzyme inhibition and receptor modulation. Notably, the compound's structural analogs have shown promise in inhibiting specific enzymes related to metabolic pathways.

Enzyme Inhibition Studies

A study conducted on various cyclopropane carboxylic acid derivatives demonstrated their potential as inhibitors of 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana. The binding affinities and docking scores for the (1R,2R) isomer were particularly noteworthy:

CompoundΔG (kcal/mol)Binding Constant (Kb, M⁻¹)
This compound-6.55.94 × 10⁴
(1S,2R)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 10⁴
Pyrazinoic acid-5.37.61 × 10³

These results suggest that the (1R,2R) isomer exhibits stronger binding affinity compared to other tested compounds, indicating its potential as a lead compound for further development in enzyme inhibition studies .

In Silico Analysis

In silico docking analyses have been performed to evaluate the interactions of this compound with various biological targets. The molecular docking studies utilized software such as AutoDock Vina to predict binding modes and affinities. The results indicated significant interactions between the compound and ACO2, suggesting its role in ethylene biosynthesis inhibition .

Experimental Validation

Experimental validation of the biological activity of similar cyclopropane derivatives has shown varied effects on metabolic processes. For instance, some derivatives have been tested for their ability to modulate neurotransmitter receptors, demonstrating antidepressant-like actions in preliminary assessments .

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